2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a carbonitrile group at position 4, a furan-2-yl moiety substituted with a 4-methylphenoxymethyl group at position 2, and a 3-(morpholin-4-yl)propylamino substituent at position 3.
Properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-17-3-5-18(6-4-17)29-16-19-7-8-21(30-19)23-26-20(15-24)22(31-23)25-9-2-10-27-11-13-28-14-12-27/h3-8,25H,2,9-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFEYXSISKQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound features a furan ring, an oxazole moiety, and a morpholine group, which are known to contribute to various biological activities. The molecular formula is C19H24N4O3, with a molecular weight of approximately 356.42 g/mol.
Anticancer Activity
Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines. For example, its effect was evaluated on MV4-11 and MOLM13 acute leukemia cells, where it showed an IC50 value in the low micromolar range (approximately 0.3 µM for MV4-11) .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.3 | Inhibition of ERK1/2 phosphorylation |
| MOLM13 | 1.2 | Induction of G0/G1 cell cycle arrest |
The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. By downregulating ERK1/2 phosphorylation levels, the compound effectively disrupts downstream signaling cascades that promote tumor growth .
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. The morpholine group is often associated with compounds that exhibit neuroprotective activities. In animal models, compounds with similar structural motifs have shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis .
Table 2: Neuroprotective Studies
| Study Type | Findings |
|---|---|
| In vivo | Reduced markers of inflammation in brain tissue |
| In vitro | Increased cell viability in neuronal cultures |
Case Studies
A notable case study involved the administration of this compound in a murine model of acute leukemia. The treatment led to significant tumor regression and improved survival rates compared to control groups receiving standard chemotherapy . The study highlighted not only the efficacy but also the potential for reduced side effects due to its targeted action on specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The morpholinopropylamino group introduces a flexible, polar side chain, contrasting with the rigid 4-fluorobenzylamino group in .
- Heterocyclic Diversity : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties compared to oxazole derivatives, which may influence target binding specificity .
Physicochemical Properties
- Molecular Weight : The target compound (~440 g/mol) falls within the range typical for drug-like molecules, comparable to (419.41 g/mol) and (409.44 g/mol) .
- LogP Estimation: The morpholine group likely reduces logP (predicted ~2.5) relative to the 4-fluorobenzylamino analog (higher logP due to fluorine’s hydrophobicity) . The 4-methylphenoxy group balances polarity with moderate lipophilicity.
- Solubility: Morpholine and carbonitrile groups enhance aqueous solubility, whereas the 4-methylphenoxy moiety may limit it compared to sulfonyl-containing analogs (e.g., ) .
Preparation Methods
Cyclization Approaches
The 1,3-oxazole ring is typically constructed via Robinson-Gabriel synthesis or Hantzsch-type cyclization . For 4-cyano-substituted oxazoles, the Hantzsch method using α-haloketones and cyanamide derivatives is preferred.
Example Protocol (Adapted from):
- React 2-bromo-1-(5-[(4-methylphenoxy)methyl]furan-2-yl)ethan-1-one (I) with cyanamide in ethanol at reflux.
- Catalyze with ammonium acetate to form 2-(5-[(4-methylphenoxy)methyl]furan-2-yl)-1,3-oxazole-4-carbonitrile (II).
$$
\text{(I)} + \text{NH}2\text{CN} \xrightarrow[\text{NH}4\text{OAc}]{\text{EtOH, reflux}} \text{(II)}
$$
Key parameters:
- Temperature: 80–100°C
- Reaction time: 12–24 hours
- Yield: ~60–75% (estimated from analogous reactions in)
Synthesis of the Furan-Phenoxy Moiety
Friedel-Crafts Alkylation
The (4-methylphenoxy)methyl group is introduced via electrophilic substitution on furan:
- Prepare 4-methylphenoxymethyl chloride from 4-methylphenol and chloromethyl chlorosulfate.
- React with furfuryl alcohol in presence of AlCl$$_3$$ (2.0 equiv) in dichloromethane at 0°C→RT.
$$
\text{Furfuryl alcohol} + \text{4-methylphenoxymethyl chloride} \xrightarrow[\text{AlCl}_3]{\text{DCM}} \text{5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde}
$$
Purification:
Final Assembly and Purification
Coupling and Workup
- Condense furan-phenoxy aldehyde with oxazole precursor via Wittig or Horner-Wadsworth-Emmons reaction.
- Purify crude product using recrystallization (ethyl acetate/hexane) or preparative HPLC.
Characterization Data (Compiled from):
| Property | Value |
|---|---|
| Molecular Formula | C$${23}$$H$${26}$$N$$4$$O$$4$$ |
| Molecular Weight | 422.5 g/mol |
| Melting Point | 201–202°C (dec.) |
| HPLC Purity | >98% (C18, MeCN/H$$_2$$O) |
| $$^1$$H NMR (400 MHz) | δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.45 (s, 1H, furan-H) |
Scale-Up Considerations and Process Optimization
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
